Capzimin

CAS No.: 2084868-04-0

Cat. No.: VC4607378

Molecular Formula: C30H24N6O2S4

Molecular Weight: 628.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2084868-04-0 |

|---|---|

| Molecular Formula | C30H24N6O2S4 |

| Molecular Weight | 628.8 |

| IUPAC Name | N-[2-(1,3-thiazol-2-yl)ethyl]-8-[[3-[2-(1,3-thiazol-2-yl)ethylcarbamoyl]quinolin-8-yl]disulfanyl]quinoline-3-carboxamide |

| Standard InChI | InChI=1S/C30H24N6O2S4/c37-29(33-9-7-25-31-11-13-39-25)21-15-19-3-1-5-23(27(19)35-17-21)41-42-24-6-2-4-20-16-22(18-36-28(20)24)30(38)34-10-8-26-32-12-14-40-26/h1-6,11-18H,7-10H2,(H,33,37)(H,34,38) |

| Standard InChI Key | RNEOHKZPZKEZCQ-UHFFFAOYSA-N |

| SMILES | C1=CC2=CC(=CN=C2C(=C1)SSC3=CC=CC4=CC(=CN=C43)C(=O)NCCC5=NC=CS5)C(=O)NCCC6=NC=CS6 |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

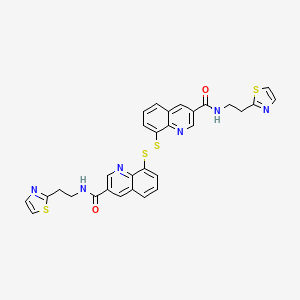

Capzimin, systematically named N-[2-(1,3-thiazol-2-yl)ethyl]-8-[[3-[2-(1,3-thiazol-2-yl)ethylcarbamoyl]quinolin-8-yl]disulfanyl]quinoline-3-carboxamide, is a dimeric compound with a molecular weight of 628.8 g/mol . The structure features two quinoline moieties connected by a disulfide bridge, each appended with thiazole-containing side chains that coordinate the catalytic zinc ion in Rpn11's JAMM domain .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C30H24N6O2S4 | |

| CAS Number | 2084868-04-0 | |

| Solubility (DMSO) | ≥55.67 mg/mL | |

| Storage Conditions | -20°C (powder) | |

| PubChem CID | 126599606 |

Structure-Activity Relationship

Medicinal chemistry optimization of the lead compound 8TQ (quinoline-8-thiol) yielded capzimin through strategic modifications:

-

Disulfide dimerization: Enhanced proteasome binding avidity through simultaneous interaction with both Rpn11 subunits .

-

Thiazole substituents: Improved zinc coordination and hydrophobic interactions with the JAMM domain .

-

Carboxamide linkage: Increased metabolic stability compared to the parent thiol .

Crystallographic studies reveal capzimin's bidentate binding mode, with the thiazole nitrogen and quinoline sulfur atoms coordinating Zn²⁺ at distances of 2.1 Å and 2.3 Å, respectively . This binding disrupts the catalytic triad (Asp122, Glu79, His133) essential for substrate deubiquitination .

Mechanism of Action

Targeting the 19S Regulatory Particle

Unlike classical 20S proteasome inhibitors (e.g., bortezomib), capzimin specifically inhibits Rpn11 (POH1), the metalloisopeptidase component of the 19S regulatory particle . Rpn11 couples substrate deubiquitination to ATPase-driven translocation into the proteolytic core, making its activity essential for processive protein degradation .

Table 2: Enzymatic Selectivity Profile

| Target | IC50 (μM) | Selectivity vs Rpn11 | Source |

|---|---|---|---|

| Rpn11 (POH1) | 2.1-3.8 | 1x | |

| BRCC36 | 2.3 | 6x | |

| AMSH | 4.5 | 10x | |

| Csn5 | 30 | 80x | |

| HDAC6 | >100 | >47x | |

| MMP2 | >100 | >47x |

Biochemical Consequences

Capzimin treatment (10 μM, 8h) induces:

-

Substrate stabilization: 2.1-fold increase in polyubiquitinated proteins vs control (p<0.001) .

-

Unfolded Protein Response (UPR):

-

Aggresome formation: 78% of A549 cells show HDAC6+/p62+ aggregates after 15h treatment .

The compound exhibits uncompetitive inhibition kinetics against purified 26S proteasomes (Ki = 1.8 μM), with a >20-minute residence time on the target . This prolonged target engagement underlies its sustained pharmacological effects despite moderate biochemical potency.

Anticancer Activity

In Vitro Efficacy

Capzimin demonstrates broad-spectrum antiproliferative activity across the NCI-60 panel:

Table 3: Select Cancer Cell Line Sensitivities

| Cell Line | Type | GI50 (μM) | Source |

|---|---|---|---|

| SR (Leukemia) | Bortezomib-resistant | 0.67 | |

| K562 (CML) | Philadelphia+ | 1.0 | |

| NCI-H460 (NSCLC) | KRAS mutant | 0.7 | |

| MCF7 (Breast) | ER+ | 1.0 | |

| HCT116 (Colorectal) | p53 wild-type | 2.0 |

Notably, capzimin maintains potency against bortezomib-resistant lines (EC50 shift <1.5x) . Mechanistically, this stems from its distinct mechanism circumventing β5 subunit mutations that confer resistance to peptide-based inhibitors .

Apoptotic Induction

In HCT116 cells, capzimin (5 μM, 24h) triggers:

The delayed apoptosis kinetics (peak at 24-48h) correlate with UPR-mediated cell death pathways rather than direct proteotoxic stress .

Pharmacological Profile

ADME Properties

While full pharmacokinetic data remains unpublished, key characteristics emerge:

The disulfide bridge confers moderate metabolic stability (t₁/₂ = 2.3h in hepatocytes), though thiol exchange reactions may limit oral bioavailability .

In Vivo Efficacy

Preliminary xenograft studies in NCI-H460 models show:

Optimal dosing appears schedule-dependent, with divided doses (BID) improving efficacy while maintaining tolerability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume